

A Comparative Guide to the Crystal Structures of Lanthanide(II) Iodides

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Compound of Interest

Compound Name: *Dysprosium(II) iodide*

CAS No.: 36377-94-3

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Introduction

The divalent lanthanide iodides (LnI_2) represent a fascinating class of compounds, not only for their utility as potent one-electron reducing agents in organic synthesis, particularly the celebrated samarium(II) iodide, but also for their diverse and systematically varying structural chemistry.[1] As we traverse the lanthanide series, the subtle but persistent decrease in ionic radius known as the lanthanide contraction profoundly influences the crystal packing, coordination numbers, and bond metrics of these compounds.[2][3] This guide provides a comprehensive structural comparison of key lanthanide(II) iodides, offering insights into the causal relationships between the electronic configuration of the lanthanide ion and the resulting solid-state architecture. The information presented herein is intended to be a valuable resource for researchers in inorganic chemistry, materials science, and drug development, providing both a fundamental understanding and practical experimental details.

Structural Comparison of Lanthanide(II) Iodides

The crystal structures of lanthanide(II) iodides are not uniform across the series. Instead, they adopt several different structure types, a direct consequence of the decreasing ionic radius of

the Ln^{2+} cation. This variation is a classic illustration of the lanthanide contraction, where the poor shielding of the nuclear charge by the 4f electrons leads to a gradual decrease in atomic and ionic size with increasing atomic number.[2][3] This size variation dictates the preferred coordination number and geometry for each lanthanide(II) ion, resulting in different crystal lattices.

A summary of the crystallographic data for several key lanthanide(II) iodides is presented in the table below.

Lanthanide(II) Iodide	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Coordination Number	Coordination Geometry
NdI ₂	Tetragonal	P4/n	12.573	12.573	7.658	90	8	Distorted Square Antiprism
Sml ₂	Monoclinic	P2 ₁ /c	-	-	-	-	7	Face-Capped Octahedron
Eul ₂	Monoclinic	P2 ₁ /c	-	-	-	-	7	Distorted Pentagonal Bipyramid
Orthorhombic	Pbca	-	-	-	-	7+1	-	
Dyl ₂	Trigonal	R-3	-	-	-	-	6	Octahedral
Tml ₂	Trigonal	R-3	-	-	-	-	6	Octahedral
Ybl ₂	Trigonal	P-3m1	4.503	4.503	6.967	90	6	Octahedral

Note: Lattice parameters for Sml₂ and Eul₂ (monoclinic) and Dyl₂ and Tml₂ are not readily available in the initial search results but their structure types are identified.

Discussion of Structural Trends and the Lanthanide Contraction

The data presented above reveals a clear trend in the structural chemistry of the lanthanide(II) iodides that can be directly attributed to the lanthanide contraction. The earlier, larger lanthanide(II) ions such as Nd^{2+} can accommodate a higher coordination number of 8 in a distorted square antiprismatic geometry. As we move across the series to Sm^{2+} and Eu^{2+} , the decreasing ionic size leads to a preference for a seven-coordinate environment. For SmI_2 , this manifests as a face-capped octahedral geometry[4], while one polymorph of EuI_2 exhibits a distorted pentagonal bipyramidal arrangement.

The later, smaller lanthanide(II) ions, including Dy^{2+} , Tm^{2+} , and Yb^{2+} , adopt a six-coordinate octahedral geometry, crystallizing in a trigonal system that is isostructural with cadmium chloride (CdCl_2)[5]. This trend of decreasing coordination number with decreasing ionic radius is a hallmark of lanthanide chemistry.[6]

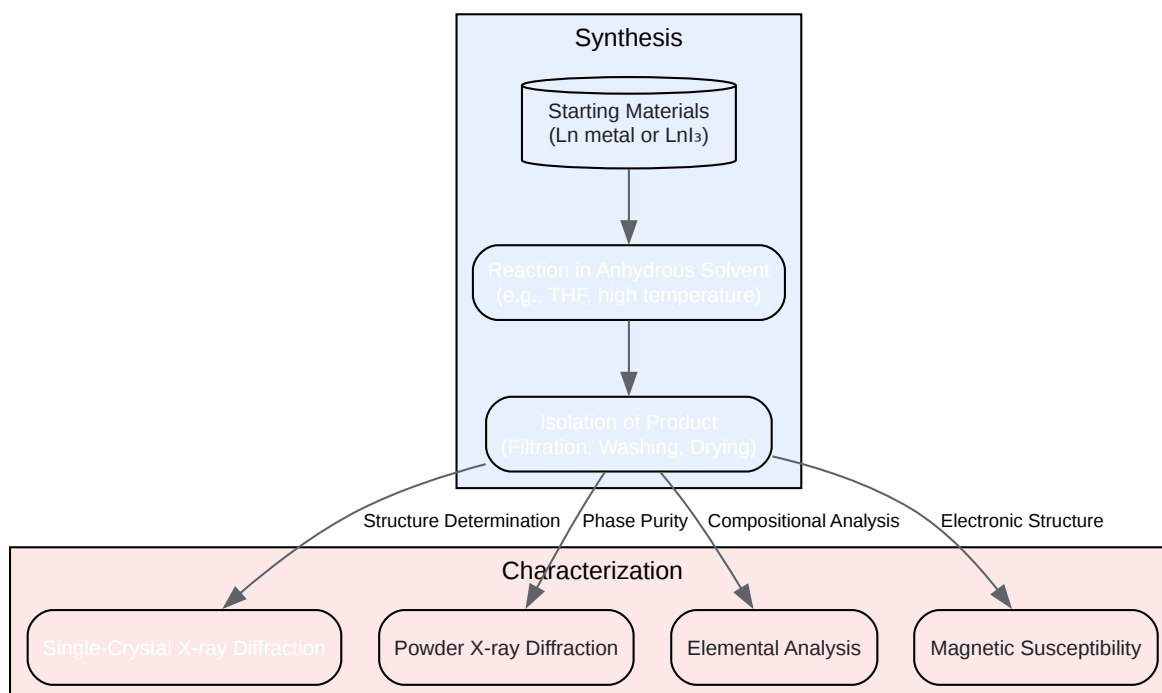
The lanthanide contraction also systematically affects the metal-iodide bond lengths. While a comprehensive table of Ln-I bond lengths is not available from the initial search, it is a well-established principle that for a given coordination number, the metal-ligand bond distance will decrease as the atomic number of the lanthanide increases.[7][8] This is a direct consequence of the increasing effective nuclear charge experienced by the valence electrons.

Experimental Protocols

The synthesis of lanthanide(II) iodides requires stringent anhydrous and anaerobic conditions due to the high sensitivity of the Ln^{2+} ions to oxidation and hydrolysis. The general approach involves the reduction of the corresponding lanthanide(III) iodide or the direct reaction of the lanthanide metal with a suitable iodine source.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of lanthanide(II) iodides.

Generalized Workflow for LnI₂ Synthesis and Characterization

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Caption: Schematic representation of the coordination environments in NdI₂, SmI₂, and YbI₂, illustrating the decrease in coordination number across the lanthanide series.

Conclusion

The structural chemistry of lanthanide(II) iodides provides a tangible and elegant demonstration of the influence of the lanthanide contraction on the solid-state properties of f-block elements. The systematic variation from higher coordination numbers for the earlier lanthanides to six-coordination for the later members of the series is a direct consequence of the decreasing ionic radii. This understanding is not merely of academic interest; the coordination environment can influence the reactivity and physical properties of these compounds, which is of critical importance for their application in synthesis and materials science. The experimental protocols provided herein offer a starting point for the reliable synthesis of these valuable and reactive compounds. Further research, particularly detailed single-crystal X-ray diffraction studies on a wider range of LnI_2 compounds, will undoubtedly provide even deeper insights into the rich structural landscape of divalent lanthanide chemistry.

References

- Schilling, G., Kunert, C., Schleid, T., & Meyer, G. (1992). Metallothermische Reduktion der Tribromide und -iodide von Thulium und Ytterbium mit Alkalimetallen. *Zeitschrift für anorganische und allgemeine Chemie*, 618(12), 7–12.
- Lieser, G., et al. (2023). Synthesis and crystal structure of the europium(II) hydride oxide iodide $\text{Eu}_5\text{H}_2\text{O}_2\text{I}_4$ showing blue-green luminescence. OPUS - Universität Augsburg.
- Girolami, G. S. (2021). Synthesis and Characterization of Divalent Samarium and Thulium N,N-Dimethylaminodiboranates. Girolami Group Website - University of Illinois.
- Evans, W. J., et al. (2021). Isolation and Electronic Structures of Lanthanide(II) Bis(trimethylsilyl)phosphide Complexes. *Inorganic Chemistry*.
- American Elements. (n.d.). Thulium(II) Iodide. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). **Dysprosium(II) iodide**. Retrieved from [\[Link\]](#)
- Girolami, G. S. (2022). Synthesis, Structure, and Properties of Volatile Lanthanide Dialkyltriazenides. Girolami Group Website.
- Wikipedia. (n.d.). Lanthanide. Retrieved from [\[Link\]](#)
- University of York. (n.d.). Lanthanides 02. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Variation of Ln-O (w) bond lengths along the lanthanide series for (a)... Retrieved from [\[Link\]](#)

- Kong, X. J., et al. (2012). Effect of lanthanide contraction on crystal structures of lanthanide coordination polymers with 2,5-piperazinedione-1,4-diacetic acid. CrystEngComm.
- Gagnon, V., & Hawthorne, F. C. (2016). Bond-length distributions for ions bonded to oxygen: Results for the lanthanides and actinides and discussion of the f-block. ChemRxiv.
- ResearchGate. (n.d.). Effect of lanthanide contraction on crystal structures of lanthanide coordination polymers with 2,5-piperazinedione-1,4-diacetic acid. Retrieved from [[Link](#)]
- Chemistry LibreTexts. (2023). Lanthanide Contraction. Retrieved from [[Link](#)]
- Northwestern University. (n.d.). Experimental and Theoretical Comparison of Actinide and Lanthanide Bonding in $M[N(EPR_2)_2]_3$ Complexes. Retrieved from [[Link](#)]
- Armentrout, P. B. (2021). Bond Dissociation Energies of Low-Valent Lanthanide Hydroxides: Lower Limits from Ion-Molecule Reactions and Theoretical Examination. The Journal of Physical Chemistry A.
- Cross, J. N., et al. (2021). Crystallographic Snapshots of Pre- and Post-Lanthanide Halide Hydrolysis Reaction Products Captured by the 4-Amino-1,2,4-triazole Ligand. Inorganic Chemistry.
- Wikipedia. (n.d.). Lanthanide contraction. Retrieved from [[Link](#)]
- Wikipedia. (n.d.). Dysprosium(III) iodide. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Bond-length distributions for ions bonded to oxygen: results for the lanthanides and actinides and discussion of the f-block contraction. Retrieved from [[Link](#)]

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Sources

- 1. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. [Lanthanide contraction - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]

- [4. Thulium\(II\) iodide - Wikipedia \[en.wikipedia.org\]](#)
- [5. Dysprosium\(II\) iodide - Wikipedia \[en.wikipedia.org\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. chemrxiv.org \[chemrxiv.org\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
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